molecular formula C20H30N2O3S2 B15286348 methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

Cat. No.: B15286348
M. Wt: 410.6 g/mol
InChI Key: UWCVGPLTGZWHGS-UHFFFAOYSA-N
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Description

Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a complex organic compound that combines the properties of methanesulfonic acid and a hexahydro-indoloquinoline derivative. Methanesulfonic acid is a colorless liquid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline typically involves multiple steps, starting with the preparation of methanesulfonic acid. Methanesulfonic acid can be synthesized by the oxidation of dimethyl sulfide using oxygen or chlorine . The indoloquinoline derivative can be synthesized through a series of cyclization and alkylation reactions involving appropriate starting materials and reagents.

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification processes . The large-scale synthesis of the indoloquinoline derivative may involve optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indoloquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indoloquinoline ring.

Scientific Research Applications

Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves its interaction with molecular targets and pathways. The compound’s strong acidity allows it to act as a proton donor in various chemical reactions. The indoloquinoline moiety can interact with biological targets, potentially inhibiting enzymes or modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is unique due to its combination of methanesulfonic acid and indoloquinoline properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.

Properties

Molecular Formula

C20H30N2O3S2

Molecular Weight

410.6 g/mol

IUPAC Name

methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H26N2S.CH4O3S/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;1-5(2,3)4/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H3,(H,2,3,4)

InChI Key

UWCVGPLTGZWHGS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.CS(=O)(=O)O

Origin of Product

United States

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